1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Process Chemistry Reference Standard Synthesis Riociguat Impurity

1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 956011-26-0) is a heterocyclic carboxylic acid belonging to the pyrazolo[3,4-b]pyridine class, formally designated as Riociguat Impurity 20/25 in pharmacopoeial and regulatory impurity profiling. The compound features a pyrazolo[3,4-b]pyridine core N1-substituted with a 2-fluorobenzyl group and a free carboxylic acid at the 3-position.

Molecular Formula C14H10FN3O2
Molecular Weight 271.25 g/mol
CAS No. 956011-26-0
Cat. No. B3339293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
CAS956011-26-0
Molecular FormulaC14H10FN3O2
Molecular Weight271.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C(=O)O)F
InChIInChI=1S/C14H10FN3O2/c15-11-6-2-1-4-9(11)8-18-13-10(5-3-7-16-13)12(17-18)14(19)20/h1-7H,8H2,(H,19,20)
InChIKeyQOMRCMAKWINLAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid (CAS 956011-26-0): Structural Identity, Pharmacopoeial Lineage, and Procurement Context


1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 956011-26-0) is a heterocyclic carboxylic acid belonging to the pyrazolo[3,4-b]pyridine class, formally designated as Riociguat Impurity 20/25 in pharmacopoeial and regulatory impurity profiling . The compound features a pyrazolo[3,4-b]pyridine core N1-substituted with a 2-fluorobenzyl group and a free carboxylic acid at the 3-position . It is primarily encountered as a process-related impurity and key hydrolysate intermediate in the synthesis of the soluble guanylate cyclase (sGC) stimulator Riociguat, approved for pulmonary hypertension . The availability of this compound as a well-characterized reference standard, traceable to USP/EP monograph specifications, makes it a critical procurement item for generic pharmaceutical development, ANDA filing, and analytical quality control workflows .

Why Generic Substitution of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid with Alternative Riociguat Impurity Standards or In-House Synthesized Analogs Fails for Regulatory QC and ANDA Submission


Impurities in the Riociguat synthetic pathway are structurally diverse, spanning nitriles, carboximidamides, esters, and carboxylic acids, each with distinct chromatographic retention, ionization behavior, and spectral signatures that preclude interchangeability in validated analytical methods . The 2-fluorobenzyl substituent and free carboxylic acid moiety of Impurity 20/25 impart an anomalously low predicted pKa (~0.51) compared to the unsubstituted core (pKa ~8.83), critically altering its ionization state under common HPLC mobile phase conditions (pH 3–7) and leading to unique retention and separation characteristics relative to neutral or basic analogs . In silico toxicity screening of structurally related Riociguat degradation impurities has demonstrated that small structural perturbations (e.g., nitrile vs. carboxylic acid) produce divergent toxicity prediction profiles, making unambiguous identification essential . The regulatory expectation is quantitative: USP monograph specifications for Riociguat mandate that any individual unspecified impurity not exceed 0.10% and total impurities not exceed 0.7%, and generic applicants must demonstrate resolution ≥1.5 between Riociguat and its related compounds using authenticated reference standards—a criterion that cannot be met with unqualified or surrogate materials . The quantitative evidence below establishes precisely where this specific compound is irreplaceable.

Product-Specific Quantitative Evidence for 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid: Comparator-Anchored Differentiation Dimensions


Synthesis Efficiency: 96% Single-Step Hydrolysis Yield vs. 55% Multi-Step Nitrile Impurity Yield Favors the Carboxylic Acid for Reference Standard Supply

The target compound is prepared by alkaline hydrolysis of ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in dioxane/water (1:1) at room temperature using 1 N NaOH, followed by HCl acidification, achieving a 96% isolated yield . In contrast, the corresponding nitrile impurity (Riociguat Impurity 26, CAS 256376-65-5) requires a four-step synthetic route from methyl 2-chloronicotinate with an overall yield of 55% . The ethyl ester precursor (Riociguat Impurity 27, CAS 256376-59-7) is itself obtained in only 49.9% yield over two stages . The near-quantitative, single-step conversion to the carboxylic acid translates to a 1.75-fold higher overall yield versus the nitrile and 1.92-fold versus the two-stage ester, directly affecting cost-of-goods for reference standard production.

Process Chemistry Reference Standard Synthesis Riociguat Impurity

Ionization State Divergence: Predicted pKa 0.51 vs. 8.83 for the Unsubstituted Core Enables Unique HPLC Retention and Extraction Behavior

The predicted pKa of the target compound is 0.51 ± 0.10, indicating that the carboxylic acid is >99.9% ionized at pH values above ~2.5 . In stark contrast, the unsubstituted core 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 116855-08-4) has a predicted pKa of 8.83 ± 0.20, remaining predominantly protonated and neutral across the typical HPLC working pH range (pH 3–7) . This 8.3-unit pKa gap means that under the optimal HPLC separation conditions identified for Riociguat impurity profiling (mobile phase pH 5.5, 34% acetonitrile, Xterra RP18 column, 36°C) , the target compound is fully ionized while the core acid or neutral analogs (e.g., nitrile, ester) are predominantly neutral, yielding fundamentally different retention mechanisms (ion-exchange vs. reversed-phase partitioning).

Analytical Method Development Physicochemical Profiling Ionizable Impurity

Spectroscopic Fingerprint: Definitive 1H-NMR Assignment of the Carboxylic Acid Proton and 2-Fluorobenzyl Methylene Differentiates from Nitrile and Amidine Impurities

The 1H-NMR spectrum (400 MHz, DMSO-d6) of the target compound displays a diagnostic broad singlet at δ 13.40 for the carboxylic acid proton, a benzylic methylene singlet at δ 5.84 (2H), and a characteristic 2-fluorobenzyl aromatic multiplet pattern spanning δ 7.14–7.41 (4H), with the pyridine ring protons at δ 7.45 (dd, J=8.1, 4.6 Hz), δ 8.49 (dd, J=8.1, 1.5 Hz), and δ 8.69 (dd, J=4.4, 1.2 Hz) . The carboxylic acid proton signal (δ 13.40) and the high multiplicity of the aromatic region provide unambiguous differentiation from the nitrile impurity (C14H9FN4, no exchangeable proton, nitrile IR stretch ~2230 cm⁻¹) and the carboximidamide impurity (C14H13ClFN5, broad amidine NH₂ signals at δ ~9–10) . Integration of the NMR data confirms a stoichiometric C14H10FN3O2 composition.

Structure Elucidation NMR Spectroscopy Impurity Identification

Regulatory Compliance: Pharmacopoeial-Grade Characterization vs. Generic Laboratory Chemicals Supports ANDA Submission Readiness

The target compound is supplied with a comprehensive Certificate of Analysis (COA) including 1H-NMR, MS, and HPLC data, compliant with ICH Q3A/Q3B impurity qualification guidelines and traceable—based on feasibility—to USP or EP pharmacopoeial standards . The USP Riociguat monograph specifies that the resolution between Riociguat related compound B and Riociguat must be ≥1.5, and that any individual unspecified impurity must not exceed 0.10% relative to the API . In a validated RP-HPLC method published for Riociguat impurity profiling (XTerra RP18, 150 × 4.6 mm, 3.5 μm; mobile phase 34% ACN / 66% 15 mM NH₄OAc pH 5.5; 36 °C; 210 nm detection), the quality-by-design (AQbD) approach confirmed robust separation of all four targeted impurities, including this carboxylic acid impurity, with a design space verified by Monte Carlo simulations . Generic laboratory chemicals or in-house synthesized analogs lacking validated COA documentation and pharmacopoeial traceability cannot fulfill these regulatory requirements.

Regulatory Compliance ANDA Filing Reference Standard

High-Impact Procurement Scenarios for 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid: Where Differential Evidence Drives Selection


Generic Riociguat ANDA Method Development and Validation

Generic pharmaceutical companies preparing Abbreviated New Drug Applications for Riociguat film-coated tablets require authenticated impurity reference standards for HPLC method development, validation, and system suitability testing. The target compound's unique pKa (0.51), enabling full ionization at the optimal mobile phase pH 5.5, produces a distinct retention window that is not replicated by the nitrile or carboximidamide impurities . The AQbD-optimized RP-HPLC method using an XTerra RP18 column at 36 °C with 34% ACN/66% 15 mM NH₄OAc mobile phase has been validated to resolve this impurity from Riociguat and co-eluting species, and regulatory agencies expect that the same authenticated standard be used for method transfer and robustness verification .

Drug Substance Quality Control (QC) Lot Release Testing

API manufacturers and contract manufacturing organizations (CMOs) performing batch release testing of Riociguat drug substance must quantify all individual impurities at levels ≥0.10% relative to the API peak, per USP monograph specifications . Confirmation of the carboxylic acid impurity identity by 1H-NMR (diagnostic COOH peak at δ 13.40, benzyl CH₂ at δ 5.84) and compliance with ICH Q3A reporting thresholds is mandatory for certificate of analysis (COA) generation . Using a validated reference standard with documented purity, spectral characterization, and pharmacopoeial traceability ensures audit-readiness during FDA pre-approval inspections.

Process Chemistry Route Optimization and Impurity Fate Mapping

During Riociguat process development, the carboxylic acid impurity arises specifically from residual hydrolysis of the penultimate ethyl ester intermediate . Its near-quantitative (96%) formation under controlled alkaline conditions allows process chemists to use this compound as a critical impurity marker to monitor the completeness of the final methylation step and to design purification strategies that reduce total impurities below the 0.7% USP threshold . The distinct pKa difference (0.51 vs. 8.83 for the unsubstituted core) also facilitates selective extraction or ion-pair chromatography for process analytical technology (PAT) implementation .

Pharmacopoeial Reference Standard Establishment for National Control Laboratories

National pharmacopoeial authorities and official medicines control laboratories (OMCLs) establishing monograph specifications for generic Riociguat require a highly pure, structurally authenticated impurity standard for collaborative method transfer studies. The target compound's well-defined 1H-NMR spectrum (δ 13.40 br s, 1H; δ 5.84 s, 2H; δ 7.14–7.41 m, 4H; δ 7.45 dd, δ 8.49 dd, δ 8.69 dd), combined with high synthetic accessibility (96% single-step yield) and ICH-compliant COA documentation, makes it the preferred reference standard for inter-laboratory harmonization of impurity profiling methods .

Quote Request

Request a Quote for 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.